

4-Aminobenzonitrile-d4 chemical properties

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Compound of Interest

Compound Name: 4-Aminobenzonitrile-d4

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An In-depth Technical Guide on the Core Chemical Properties of **4-Aminobenzonitrile-d4**

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of **4-Aminobenzonitrile-d4**, with a particular focus on its relevance to researchers, scientists, and professionals in drug development.

Introduction

4-Aminobenzonitrile-d4 is the deuterated analog of 4-aminobenzonitrile.^[1] It is a stable, isotopically labeled compound valuable in medicinal chemistry and pharmaceutical research.^[1] The substitution of four hydrogen atoms with deuterium on the benzene ring makes it an ideal internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).^[1] The presence of both an amino and a nitrile group on the benzene ring provides a versatile scaffold for the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).^[2] Its non-deuterated counterpart is a key intermediate in the synthesis of various therapeutic agents, including treatments for hypertension and certain cancers.^[2]

Chemical and Physical Properties

The core properties of **4-Aminobenzonitrile-d4** are summarized below. For comparative purposes, data for the non-deuterated 4-Aminobenzonitrile is also included.

Table 1: General Chemical Properties

Property	4-Aminobenzonitrile-d4	4-Aminobenzonitrile
IUPAC Name	4-aminobenzonitrile-2,3,5,6-d4	4-aminobenzonitrile ^[3]
Synonyms	4-Cyanoaniline-d4; 4-Cyanobenzenamine-d4 ^[1]	p-Aminobenzonitrile, 4-Cyanoaniline ^{[3][4]}
CAS Number	1331866-32-0 ^{[1][5]}	873-74-5 ^{[3][6]}
Molecular Formula	H ₂ NC ₆ D ₄ CN ^[5]	C ₇ H ₆ N ₂ ^[3]
Molecular Weight	122.08 g/mol ^[5]	118.14 g/mol ^[3]
Appearance	-	Off-white or beige to orange-yellow crystalline powder/chunks. ^{[3][7]}
Melting Point	-	83 - 85 °C ^[8]
Boiling Point	-	167 °C / 1 mmHg ^[8]
Purity	99 atom % D ^[5]	≥98% ^[6]
Solubility	-	Soluble in ethyl acetate, dichloromethane, chloroform, acetone, benzene, and alcohols. ^{[9][10]} Insoluble in water. ^[9]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **4-Aminobenzonitrile-d4**. While specific spectra for the deuterated compound are not widely published, the data for its non-deuterated analog are well-documented and provide a foundational reference. The primary difference in the ¹H NMR spectrum would be the absence of signals corresponding to the aromatic protons.

Table 2: Spectroscopic Information for 4-Aminobenzonitrile (Non-deuterated)

Spectrum Type	Key Features and Observations
¹ H NMR	In CDCl ₃ : Signals appear for the amino group protons (br s, 2H) and aromatic protons (m, 4H). [11]
¹³ C NMR	In CDCl ₃ : Shows distinct signals for the carbon atoms of the benzene ring and the nitrile group. [11]
IR Spectrum	Key peaks correspond to -NH ₂ stretching (3470, 3380 cm ⁻¹), -C≡N stretching (2210 cm ⁻¹), and phenyl group vibrations (1630, 740 cm ⁻¹). [12] [13]
Mass Spec (MS)	The electron ionization (EI) mass spectrum is available for detailed structural confirmation. [3] [13]

Experimental Protocols

Synthesis of Aminobenzonitriles

Several methods exist for the synthesis of aminobenzonitriles, including the dehydration of the corresponding aminobenzamide.[\[9\]](#)[\[12\]](#)[\[14\]](#) A typical protocol involves using a dehydrating agent in an appropriate solvent. The synthesis of the deuterated analog would follow a similar pathway, starting with a deuterated precursor.

General Protocol: Dehydration of 4-Aminobenzamide[\[14\]](#)

- Reaction Setup: In a 1000 mL reaction flask equipped with a brine-cooled reflux device, add 510 g of toluene and 102 g (0.75 mol) of 4-aminobenzamide.
- Addition of Dehydrating Agent: Heat the mixture to 90-100 °C. Slowly add 205 g (1.72 mol) of thionyl chloride dropwise. A significant amount of gas (HCl + SO₂) will be generated and should be appropriately scrubbed.
- Reaction Completion: After the addition is complete, maintain the temperature until all starting material dissolves and gas evolution ceases.

- Hydrolysis: In a separate flask, heat 102 g of water to 50-60°C. Add the reaction mixture (dehydration liquid) dropwise. Control the addition rate as tail gas (SO₂) will be produced.
- Neutralization and Extraction: Once the addition is complete and no more gas is released, adjust the pH of the aqueous layer to 6.5-7.5 with a 30% sodium hydroxide solution while the solution is still hot.
- Isolation: Allow the layers to separate. The organic layer is then cooled slowly to 0-5°C to crystallize the product. The resulting solid is collected by filtration and washed.

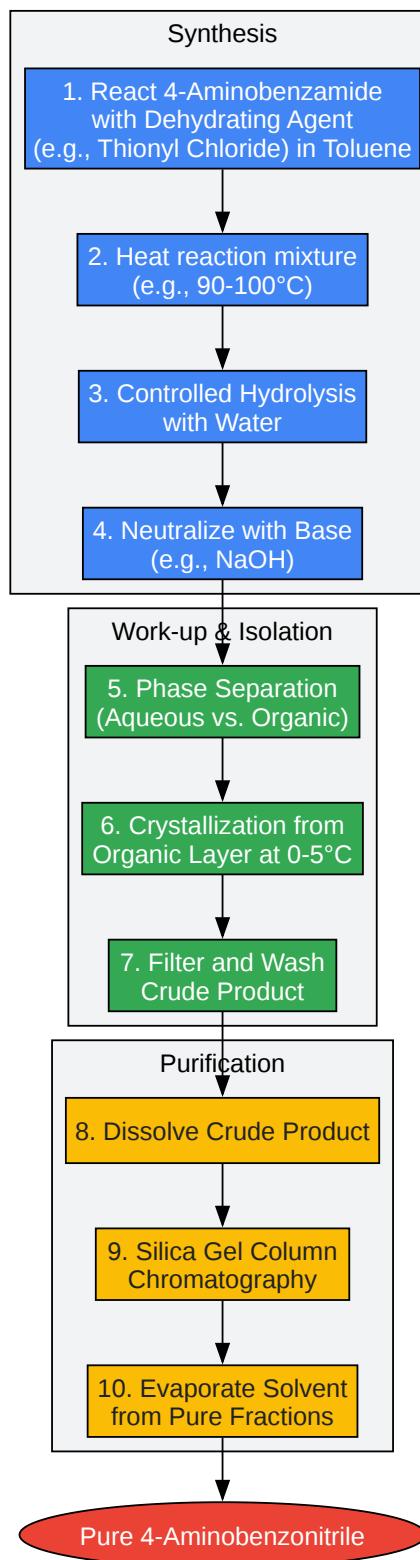
Purification

Purification is typically achieved through recrystallization or column chromatography.

General Protocol: Column Chromatography[[15](#)]

- Sample Preparation: Dissolve the crude product in a minimum amount of a suitable solvent, such as chloroform.
- Chromatography: Perform column chromatography on silica gel.
- Elution: Elute the column with a solvent system like ethyl acetate/petroleum ether (e.g., a 1:10 ratio).[[15](#)]
- Isolation: Collect the fractions containing the pure product and concentrate them in vacuo to yield the purified 4-aminobenzonitrile.

General Workflow for 4-Aminobenzonitrile Synthesis & Purification

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Caption: General workflow for synthesis and purification.

Applications in Drug Development

4-Aminobenzonitrile and its deuterated form are significant in pharmaceutical research and development.

- Synthetic Intermediate: The non-deuterated compound is a crucial building block for synthesizing various pharmaceuticals.^{[2][7]} Notable examples include Bicalutamide, Etoricoxib, and Dabigatran etexilate.^[9] Its unique structure, with reactive amino and nitrile groups, allows for diverse chemical transformations to build complex molecular architectures.^[2]
- Labeled Internal Standard: **4-Aminobenzonitrile-d4** serves as an excellent internal standard for pharmacokinetic studies.^[1] The incorporation of stable heavy isotopes like deuterium is a common practice in drug development to trace and quantify drug molecules and their metabolites accurately.^[1] Deuteration can sometimes alter the metabolic and pharmacokinetic profiles of drugs, a phenomenon that is itself an area of active research.^[1]
- Bioisosterism: The nitrile group is a versatile pharmacophore. It can act as a hydrogen bond acceptor, mimicking carbonyl groups in interactions with biological targets, such as in the case of non-steroidal aromatase inhibitors used for breast cancer treatment.^[16]

Safety and Handling

Handling 4-Aminobenzonitrile requires adherence to standard laboratory safety protocols. The following information is based on the non-deuterated form.

- Hazards: It is harmful if swallowed, toxic in contact with skin, and toxic if inhaled.^{[4][6][17]} It is also suspected of causing genetic defects and is harmful to aquatic life with long-lasting effects.^[6] It may cause skin, eye, and respiratory tract irritation.^{[4][18]}
- Precautions: Use only in a well-ventilated area or under a chemical fume hood.^{[17][18]} Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.^[6] Avoid breathing dust and prevent contact with skin and eyes.^[4]
- Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.^{[4][17]} It is also noted to be light-sensitive.^[8]

- First Aid: In case of contact with eyes, rinse immediately with plenty of water.[17] For skin contact, wash off immediately with plenty of water.[17] If inhaled, move the person to fresh air.[17] If swallowed, call a poison center or doctor immediately.[17]

This guide provides a detailed overview of **4-Aminobenzonitrile-d4** for professionals in the scientific community. The data presented underscores its importance as a research tool, particularly in the fields of synthetic chemistry and pharmaceutical development.

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